molecular formula C9H9NO2 B179308 7-Amino-3-methylphthalide CAS No. 148843-77-0

7-Amino-3-methylphthalide

Cat. No. B179308
Key on ui cas rn: 148843-77-0
M. Wt: 163.17 g/mol
InChI Key: JIOGJHYMEJMJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06657085B2

Procedure details

2.37 g (12.2 mmol) of 3-methyl-7-nitro-3H-isobenzofuran-1-one (Example 4) are heated in 5 ml of 30% sodium hydroxide solution (49 mmol) for 1 hour at 90° C. until 2-nitro-6-(1-hydroxyethyl)-benzoic acid can be demonstrated almost quantitatively by TLC (mobile phase: ethyl acetate/hexane 3:1 plus 1 drop of formic acid). 1.2 ml (24.5 mmol) of hydrazine hydrate are then slowly added dropwise and the temperature is maintained for a further 4 hours. The cooled reaction mixture is then adjusted to a pH of 2 and is extracted with ethyl acetate. 1.8 g (90.4%) of crude 7-amino-3-methyl-3H-isobenzofuran-1-one are obtained; 1H-NMR (CDCl3): 7.37 ppm, t, 1H; 6.63 ppm, d, 1H; 6.61 ppm, d, 1H; 5.44 ppm, q, 1H; 5.22 ppm, b, 2H; 1.58 ppm, d, 3H.
Name
3-methyl-7-nitro-3H-isobenzofuran-1-one
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
2-nitro-6-(1-hydroxyethyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-])=O)[CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[O:3]1.[OH-].[Na+].[N+](C1C=CC=C(C(O)C)C=1C(O)=O)([O-])=O.O.NN>C(O)=O.C(OCC)(=O)C.CCCCCC>[NH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[C:4](=[O:5])[O:3][CH:2]2[CH3:1] |f:1.2,4.5,7.8|

Inputs

Step One
Name
3-methyl-7-nitro-3H-isobenzofuran-1-one
Quantity
2.37 g
Type
reactant
Smiles
CC1OC(=O)C2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-nitro-6-(1-hydroxyethyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C(=CC=C1)C(C)O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(=O)O
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained for a further 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2C(OC(C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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